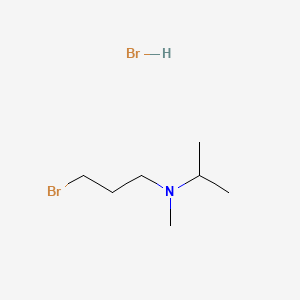
(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C7H16Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. The compound is often utilized as a reagent in the preparation of other chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.
Major Products
Substitution: Formation of substituted amines or other derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromopropylamine hydrobromide
- N-Methyl-3-bromopropylamine
- Isopropylamine hydrobromide
Uniqueness
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its combination of the 3-bromopropyl, methyl, and isopropyl groups. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H17Br2N |
|---|---|
Molekulargewicht |
275.02 g/mol |
IUPAC-Name |
3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
JNDTZIWPFXFMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















